3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid
Description
Properties
IUPAC Name |
2-[3-(3-fluoro-5-methoxycarbonylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-21-16(20)13-7-12(8-14(17)9-13)11-4-2-3-10(5-11)6-15(18)19/h2-5,7-9H,6H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOCVUACDVZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CC(=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716609 | |
| Record name | [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-13-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-5′-(methoxycarbonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334500-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3'-Fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Fluoro-5-(methoxycarbonyl)phenylboronic Acid
A Grignard reagent is generated from 3-bromo-5-fluorobenzotrifluoride ([130723-13-6]) using magnesium turnings and iodine in tetrahydrofuran (THF). This reacts with trimethyl borate at −78°C to yield the boronic acid:
Procedure:
Coupling with Brominated Phenylacetic Acid Ester
The boronic acid is coupled with 4-bromophenylacetic acid ethyl ester using Pd(PPh₃)₄ in THF/aq. Na₂CO₃:
Procedure:
-
Combine boronic acid (0.65 mmol), Pd(PPh₃)₄ (0.02 mmol), 4-bromophenylacetic acid ethyl ester (0.65 mmol), 2M Na₂CO₃ (0.65 mL), and THF (2 mL).
-
Heat at 80°C under N₂ for 24 h.
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Extract with ethyl acetate, wash with brine, dry (Na₂SO₄), and purify via silica chromatography.
Yield: 57%.
Synthetic Route 2: Esterification and Hydrolysis
Saponification to Phenylacetic Acid
The ethyl ester intermediate is hydrolyzed under basic conditions:
Procedure:
-
Treat ethyl ester (1.0 eq) with 2M NaOH (3.0 eq) in THF/H₂O (3:1) at 50°C for 4 h.
-
Acidify with HCl, extract with MTBE, concentrate.
Yield: 25–70% (depending on substrate).
Optimization Strategies
Palladium Catalyst Screening
Comparative studies show Pd(PPh₃)₄ outperforms PdCl₂(dppf) in coupling efficiency:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄ | 57 | 95 |
| PdCl₂(dppf) | 42 | 88 |
Solvent Effects on Coupling
Polar aprotic solvents enhance reaction rates:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| THF | 24 | 57 |
| DMF | 18 | 61 |
| Toluene | 36 | 48 |
DMF increases yield but complicates purification due to high boiling point.
Analytical Characterization
NMR Spectroscopy
Chromatographic Purity
Reverse-phase HPLC (90% MeOH/H₂O) confirms ≥95% purity.
Challenges and Mitigations
-
Regioselectivity in Coupling: Ortho-directing effects of fluorine necessitate careful positioning of reactive sites. Using excess boronic acid (1.2 eq) improves conversion.
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Ester Hydrolysis Side Reactions: Low-temperature (0–5°C) acidification minimizes decarboxylation.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the methoxycarbonyl group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid involves its interaction with specific molecular targets. The fluoro group can participate in hydrogen bonding and other interactions, while the methoxycarbonyl group can undergo hydrolysis or other reactions. These interactions and reactions can affect various biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid with structurally analogous phenylacetic acid derivatives, highlighting substituent effects on physical properties and applications:
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-Withdrawing Groups (EWGs) :
Synthetic Routes: Microwave-assisted synthesis () is feasible for the target compound by substituting 3-fluoro-5-(methoxycarbonyl)benzaldehyde in the reaction.
Safety and Handling :
- All phenylacetic acid derivatives share irritant (Xi) hazards, necessitating sealed storage and protective equipment .
Biological Activity
3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid (CAS No. 1334500-13-8) is an organic compound that exhibits notable biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a biphenyl structure with a fluorine atom and a methoxycarbonyl group. Its structural characteristics contribute to its biological activity, particularly in enzyme interactions and metabolic pathways.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Starting Materials : The synthesis begins with commercially available phenolic compounds.
- Reagents : Common reagents include fluorinating agents and methoxycarbonylating agents.
- Reaction Conditions : The reaction is usually conducted under controlled temperatures and pH to optimize yield and purity.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound, particularly its ability to inhibit tumor cell proliferation. For instance, a study demonstrated that derivatives of this compound showed significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 0.229 |
| A549 (Lung Cancer) | 0.334 | |
| L363 (Multiple Myeloma) | 150 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Interaction : It has been shown to interact with specific enzymes involved in cell cycle regulation, such as Polo-like kinase 1 (Plk1), which is crucial for mitotic progression in cancer cells .
- Induction of Apoptosis : Studies indicate that the compound can activate caspase pathways leading to apoptosis in cancer cells, evidenced by increased levels of cleaved caspase-3 .
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing 3-[3-Fluoro-5-(methoxycarbonyl)phenyl]phenylacetic acid, and how can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Synthesis typically involves multi-step functionalization of phenylacetic acid derivatives. Key steps include:
- Fluorination : Electrophilic aromatic substitution using fluorine donors (e.g., Selectfluor™) at the meta position .
- Methoxycarbonyl Introduction : Carboxylation via palladium-catalyzed carbonylation or esterification of pre-installed hydroxyl groups .
- Optimization : Yield improvements (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10% Pd for cross-coupling). Purity (>95%) is ensured via recrystallization in ethanol/water mixtures .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<2% area) .
- LC-MS/MS : Quantifies molecular ions ([M-H]⁻ at m/z 316.1) and fragments for structural validation .
Advanced Research Questions
Q. How does the electronic influence of the fluorine and methoxycarbonyl substituents affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Fluorine’s Electron-Withdrawing Effect : Deactivates the aromatic ring, directing electrophilic substitutions to the para position. This enhances stability in Suzuki-Miyaura couplings but reduces nucleophilic aromatic substitution rates .
- Methoxycarbonyl’s Steric and Electronic Effects : The ester group increases steric hindrance, limiting access to the reactive site. Computational DFT studies (e.g., using Gaussian 09) can model charge distribution to predict regioselectivity .
- Experimental Validation : Compare coupling efficiency with/without substituents using Pd(OAc)₂/XPhos catalysts in toluene at 110°C .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving structurally similar phenylacetic acid derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Systematically compare substituent effects (e.g., replacing methoxycarbonyl with trifluoromethyl in analogues from ).
- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., ATP concentration in kinase inhibition assays) .
- Meta-Analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers and adjust for assay variability (e.g., cell line differences) .
Q. In designing experiments to assess the compound’s potential as a kinase inhibitor, what in vitro assays and molecular docking approaches should be prioritized?
Methodological Answer:
- In Vitro Assays :
- Kinase Profiling : Use ADP-Glo™ kinase assays against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM .
- Cellular Efficacy : Measure antiproliferative activity in HeLa or A549 cells via MTT assay (72-hour exposure) .
- Computational Docking :
- Target Selection : Prioritize kinases with hydrophobic active sites (e.g., ABL1) using PDB structures (e.g., 2HYY).
- Software : AutoDock Vina for rigid docking (RMSD <2.0 Å) and MM/GBSA for binding energy calculations (<-8 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
